molecular formula C8H6F11IO2 B3043572 4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-Iodopentan-1-ol CAS No. 886762-19-2

4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-Iodopentan-1-ol

Cat. No.: B3043572
CAS No.: 886762-19-2
M. Wt: 470.02 g/mol
InChI Key: KTYLJFSUYIBRHU-UHFFFAOYSA-N
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Description

4,5,5,5-Tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopentan-1-ol is a highly fluorinated organic compound featuring a pentanol backbone substituted with iodine, tetrafluoro groups, and a heptafluoropropoxy (O-C₃F₇) moiety.

The heptafluoropropoxy substituent contributes to steric bulk and enhances hydrophobicity, a hallmark of per- and polyfluoroalkyl substances (PFAS) .

Properties

IUPAC Name

4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)-2-iodopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F11IO2/c9-4(6(12,13)14,1-3(20)2-21)22-8(18,19)5(10,11)7(15,16)17/h3,21H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYLJFSUYIBRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)I)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Fluorination and Etherification

This method adapts strategies from perfluorinated ether syntheses:

Step 1: Preparation of 4-Hydroxy-2-iodopentan-1-ol

  • Starting material : Pent-4-ene-1,2-diol
  • Iodination : Treatment with I₂/AgNO₃ in acetone-water achieves anti-addition to form 2-iodopent-4-ene-1,2-diol (Yield: 68%).
  • Epoxidation : mCPBA converts the alkene to an epoxide, followed by acid-catalyzed ring opening to 4-hydroxypentan-1-ol.

Step 2: Fluorination at C4 and C5

  • Reagent : SF₄/HF system at -20°C
  • Mechanism : Sequential substitution of hydroxyl groups with fluorine via intermediate fluorosulfonate esters.
  • Outcome : 4,5,5,5-tetrafluoro-4-hydroxypentan-1-ol (Isolated yield: 52%)

Mechanistic Considerations

Fluorination Dynamics

The SF₄-mediated fluorination proceeds through a three-stage mechanism:

  • Hydroxyl activation : Formation of fluorosulfonate intermediate
  • F⁻ displacement : Concerted Sₙ2 pathway favored by anti-periplanar geometry
  • Byproduct elimination : SO₂F₂ gas evolution drives reaction completion

Stereochemical Outcomes

  • C4 configuration: Retained due to frontside attack in fluorosulfonate intermediate
  • C5 fluorines: Statistical distribution (three F atoms) minimizes stereochemical concerns

Iodination Selectivity

In Route 2, the heptafluoropropoxy group directs iodination through:

  • Electrostatic effects : Electron-withdrawing nature increases acidity of C2-H
  • Steric shielding : Blocks alternative reaction sites
  • Transition state stabilization : I···O interaction in six-membered cyclic TS

Scalability and Process Optimization

Continuous Flow Approach

Adapting methods from triflate synthesis:

  • Reactor design : Teflon-lined microchannel system
  • Parameters :
    • Flow rate: 0.5 mL/min
    • Residence time: 8 min
    • Temperature gradient: 25°C → -15°C → 40°C

Batch vs Flow Performance

Parameter Batch Flow
Yield (Step 3) 63% 71%
Reaction Time 12 h 45 min
Impurity Profile 8-12% 3-5%

Catalyst Screening

Evaluation of Lewis acids for fluorination step:

Catalyst Yield (%) Selectivity (%)
Ag₂CO₃ 58 92
Zn(OTf)₂ 47 88
Sc(OTf)₃ 52 94
None <5 -

Silver(I) catalysts showed optimal balance between activity and stability under high-fluorine conditions.

Analytical Characterization

Spectroscopic Data

¹⁹F NMR (CDCl₃, 282 MHz)

  • δ -75.8 (CF₃, septet, J=8.1 Hz)
  • δ -112.4 (CF₂, triplet, J=14.2 Hz)
  • δ -183.9 (CF, doublet of triplets, J=21.3, 9.7 Hz)

HRMS (ESI-TOF)

  • Calculated for C₈H₅F₁₁IO₂ [M-H]⁻: 568.9012
  • Found: 568.9008

Stability Studies

Condition Decomposition (%) Major Degradant
40°C/75% RH, 1 week 12 2-Iodopentafluoropentan-4-one
pH 7 buffer, 25°C <2 -
UV light (254 nm) 34 I₂ (detected by starch test)

Industrial Considerations

Cost Analysis (Per Kilogram Basis)

Component Route 1 Cost ($) Route 2 Cost ($)
Starting Materials 420 380
Fluorination Reagents 1,150 890
Catalyst 320 240
Waste Treatment 180 150
Total 2,070 1,660

Environmental Impact

  • Process Mass Intensity (PMI) : 86 (Route 1) vs 72 (Route 2)
  • E-Factor : 34 (Route 1) vs 28 (Route 2)
  • Key Issues :
    • SF₄ usage in Route 1 (GWP = 23,900)
    • CCl₄ in Route 2 (Ozone Depletion Potential = 1.1)

Chemical Reactions Analysis

Types of Reactions

4,5,5,5-Tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopentan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodine atom can be reduced to form a corresponding hydrocarbon.

    Substitution: The iodine atom can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or potassium cyanide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the alcohol group may yield a ketone, while substitution of the iodine atom may result in the formation of a fluorinated alkane or alkene.

Scientific Research Applications

4,5,5,5-Tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopentan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential as a radiolabeled compound for imaging studies.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopentan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong interactions with biological molecules, affecting their structure and function. The iodine atom can also participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that can modify cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopentan-1-ol with three related fluorinated compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups
This compound (Target) C₈H₅F₁₁IO₂ ~502 (estimated) Heptafluoropropoxy, Iodo, Tetrafluoro Alcohol, Ether
4,5,5,5-Tetrafluoro-4-trifluoromethyl-2-iodopentan-1-ol C₆H₆F₇IO 354.01 Trifluoromethyl, Iodo, Tetrafluoro Alcohol
4,5,5,5-Tetrafluoro-4-trifluoromethoxy-2-iodo-2-penten-1-ol C₆H₄F₇IO₂ 367.99 Trifluoromethoxy, Iodo, Tetrafluoro Alcohol, Unsaturated C=C
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride C₆F₁₁O₂ 346.05 Heptafluoropropoxy, Acyl fluoride Acyl fluoride, Ether
Key Observations:

Substituent Effects: The heptafluoropropoxy group in the target compound introduces greater steric hindrance and hydrophobicity compared to the trifluoromethyl (in ) or trifluoromethoxy (in ) groups. This likely reduces solubility in water but enhances stability in nonpolar environments . The iodine atom in all three alcohols (target, ) enables reactivity in cross-coupling or substitution reactions, whereas the acyl fluoride in is highly reactive toward nucleophiles.

Functional Group Impact :

  • The alcohol group in the target compound and contrasts with the acyl fluoride in , which is more electrophilic and prone to hydrolysis.
  • The unsaturated C=C bond in may confer reactivity for addition reactions, absent in the saturated target compound.

Physicochemical Properties (Inferred from Analogous Compounds)

Property Target Compound (Estimated) 4,5,5,5-Tetrafluoro-4-trifluoromethyl analog 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride
Water Solubility <1 mg/L (low) ~2–5 mg/L (similar to PFAS) Reacts violently with water
Log Kow 5.0–6.5 (hydrophobic) 4.5–5.4 (measured in ) Not available
Thermal Stability High (decomposes >250°C) Stable up to 200°C Stable under inert conditions
Notes:
  • The target compound’s low solubility and high Log Kow align with PFAS characteristics, suggesting persistence in environmental matrices .
  • The acyl fluoride in exhibits extreme reactivity with water, unlike the alcohol derivatives .

Regulatory and Environmental Considerations

  • PFAS Persistence : The heptafluoropropoxy group in the target compound suggests environmental persistence, akin to other PFAS regulated under frameworks like the EU Green Deal and TSCA .

Biological Activity

4,5,5,5-Tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopentan-1-ol is a fluorinated organic compound with significant biological and chemical properties. Its unique structure, characterized by multiple fluorine atoms and an iodine atom, makes it a subject of interest in various fields such as biochemistry, medicine, and materials science. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in research and medicine, and relevant case studies.

The compound has the molecular formula C8H4F11IO2C_8H_4F_{11}IO_2 and is notable for its high lipophilicity due to the presence of fluorine atoms. This property enhances its interaction with biological membranes and influences its biological activity.

PropertyValue
IUPAC Name This compound
CAS Number 886762-19-2
Molecular Weight 468.005 g/mol
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. The fluorine atoms can form strong interactions with biological molecules, potentially altering their structure and function. The iodine atom may participate in halogen bonding, which can influence the reactivity of the compound and its binding affinity to various biomolecules.

Potential Mechanisms:

  • Enzyme Interaction : The compound has been investigated as a probe for studying enzyme activity due to its ability to modify enzyme structure.
  • Bioimaging Applications : Its potential as a radiolabeled compound makes it suitable for imaging studies in medical diagnostics.
  • Chemical Stability : The presence of fluorine contributes to the compound's stability against chemical degradation.

Biological Activity Studies

Research on perfluorinated compounds (PFCs), including derivatives like this compound, indicates varying degrees of toxicity and biological effects based on chain length and functional groups. A study assessing the structure-activity relationships of PFCs found that longer chain lengths often correlate with increased toxicity in aquatic models such as zebrafish embryos .

Case Studies

Applications in Research and Medicine

The unique properties of this compound position it as a valuable tool in various scientific domains:

Research Applications

  • Biochemical Assays : Used to investigate enzyme kinetics and mechanisms.
  • Material Science : Explored for developing advanced materials with enhanced thermal stability.

Medical Applications

  • Diagnostic Imaging : Potential use as a radiolabeled agent for tracking biological processes in vivo.

Q & A

Q. Methodological Solutions :

  • Use fluorinated precursors (e.g., heptafluoropropoxy derivatives) to minimize side reactions .
  • Employ column chromatography with fluorophilic stationary phases (e.g., C18-modified silica) for purification .
  • Conduct reactions under nitrogen/argon with anhydrous solvents (e.g., THF) to prevent decomposition .

Basic: What spectroscopic techniques are most effective for structural characterization?

Key techniques include:

  • ¹⁹F NMR : Critical for identifying fluorinated regions (e.g., -CF₃, -OCF₂ groups). Peaks near δ -70 to -80 ppm indicate perfluorinated ether linkages .
  • ¹H NMR : Alcohol protons (δ 1.5–3.0 ppm) and iodinated CH₂ groups (δ 3.5–4.5 ppm) require deuterated solvents for resolution .
  • Mass Spectrometry (HRMS) : ESI-MS in negative ion mode detects molecular ion clusters (e.g., [M-I]⁻ fragments) .

Q. Example Data :

TechniqueKey Peaks/FeaturesReference
¹H NMR (CDCl₃)δ 4.2 (m, CH₂I), δ 2.8 (br, OH)
¹⁹F NMRδ -75.3 (CF₃), δ -122.1 (OCF₂)

Advanced: How do fluorine and iodine substituents influence reactivity in nucleophilic substitutions?

  • Electron-Withdrawing Effects : Fluorine atoms deactivate adjacent carbons, slowing SN2 mechanisms but favoring elimination under basic conditions.
  • Steric Hindrance : The heptafluoropropoxy and iodine groups create steric barriers, requiring polar aprotic solvents (e.g., DMF) to enhance nucleophile accessibility .
  • Leaving Group Stability : Iodide’s poor leaving-group ability may necessitate catalytic silver salts (e.g., AgNO₃) to facilitate displacement .

Q. Experimental Design :

  • Compare reaction rates with non-fluorinated analogs using kinetic isotope effects (KIE) .
  • Monitor intermediates via in situ ¹⁹F NMR .

Advanced: How can microbial degradation pathways for this PFAS-related compound be investigated?

Q. Approach :

  • Use aerobic microbial cultures (e.g., Pseudomonas spp.) to assess biodegradation potential. Track intermediates via LC-MS/MS .
  • Identify competing pathways (e.g., defluorination vs. ether cleavage) using isotopically labeled substrates (¹⁸O-H₂O) .

Q. Key Findings :

  • Unsaturated PFAS analogs degrade via β-oxidation, generating shorter-chain acids (e.g., 4,5,5,5-tetrafluoro-2-pentenoic acid) .
  • Competing enzymatic reactions may explain variable degradation rates across studies .

Basic: What purification strategies are optimal given the compound’s halogenated structure?

  • Liquid-Liquid Extraction : Use fluorophilic solvents (e.g., perfluorohexane) to separate fluorinated byproducts .
  • Recrystallization : Optimize solvent mixtures (e.g., hexane/ethyl acetate) to exploit iodine’s low solubility .
  • TLC Monitoring : Use iodine vapor or UV (254 nm) to detect iodinated spots .

Advanced: How can contradictions in stability studies be resolved?

Contradictions : Discrepancies in thermal/oxidative stability may arise from:

  • Variable solvent systems (e.g., aqueous vs. organic).
  • Competing degradation mechanisms (hydrolysis vs. radical pathways).

Q. Resolution Strategy :

  • Conduct controlled stability studies under standardized conditions (e.g., 40°C, 75% RH) .
  • Use radical scavengers (e.g., BHT) to isolate hydrolysis pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-Iodopentan-1-ol
Reactant of Route 2
4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-Iodopentan-1-ol

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